molecular formula C10H7BrO2 B13887502 3-bromo-4-phenyl-2H-furan-5-one

3-bromo-4-phenyl-2H-furan-5-one

Cat. No.: B13887502
M. Wt: 239.06 g/mol
InChI Key: KVWOPBVARGZMOS-UHFFFAOYSA-N
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Description

3-Bromo-4-phenyl-2H-furan-5-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-phenyl-2H-furan-5-one typically involves the bromination of a furan derivative. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields a brominated intermediate, which can be further transformed into the desired compound through various steps, including phosphonation and desilylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-phenyl-2H-furan-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator in bromination.

    Palladium Catalysts: Employed in coupling reactions.

    Sodium Hydride (NaH): Used in deprotonation steps.

Major Products Formed

    Substituted Furans: Resulting from nucleophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

    Oxidized or Reduced Furans: Depending on the specific oxidation or reduction conditions applied.

Mechanism of Action

The mechanism of action of 3-bromo-4-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-phenyl-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C10H7BrO2/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KVWOPBVARGZMOS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=CC=C2)Br

Origin of Product

United States

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